molecular formula C11H18O2 B14437054 Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester CAS No. 75266-48-7

Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester

Cat. No.: B14437054
CAS No.: 75266-48-7
M. Wt: 182.26 g/mol
InChI Key: MXSYQCFMUKFWBG-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with methanol, and a cyclopropyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of Cyclohexanecarboxylic Acid

      Starting Material: Cyclohexanecarboxylic acid

      Reagents: Methanol, Acid Catalyst (e.g., sulfuric acid)

      Conditions: Reflux the mixture of cyclohexanecarboxylic acid and methanol in the presence of an acid catalyst. The reaction typically proceeds under heating, and water is removed to drive the reaction towards ester formation.

  • Cyclopropylation

      Starting Material: Cyclohexanecarboxylic acid, methyl ester

      Reagents: Cyclopropyl bromide, Base (e.g., sodium hydride)

      Conditions: The methyl ester of cyclohexanecarboxylic acid is reacted with cyclopropyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester typically involves large-scale esterification and cyclopropylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, Chromium trioxide

      Conditions: The compound can undergo oxidation to form cyclohexanecarboxylic acid derivatives.

  • Reduction

      Reagents: Lithium aluminum hydride, Sodium borohydride

      Conditions: Reduction of the ester group can yield the corresponding alcohol.

  • Substitution

      Reagents: Halogenating agents (e.g., thionyl chloride)

      Conditions: The ester can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, Chromium trioxide

    Reducing Agents: Lithium aluminum hydride, Sodium borohydride

    Halogenating Agents: Thionyl chloride, Phosphorus tribromide

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives

    Reduction: Cyclohexanemethanol derivatives

    Substitution: Cyclohexanecarboxylic acid halides

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Employed in the study of esterification and cyclopropylation reactions.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry

    • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors. The cyclopropyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid, methyl ester
  • Cyclopropylcarboxylic acid, methyl ester
  • Cyclohexanecarboxylic acid, ethyl ester

Uniqueness

Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester is unique due to the presence of both a cyclopropyl group and a methyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

75266-48-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 1-cyclopropylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-13-10(12)11(9-5-6-9)7-3-2-4-8-11/h9H,2-8H2,1H3

InChI Key

MXSYQCFMUKFWBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)C2CC2

Origin of Product

United States

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